Cas no 50868-70-7 ((2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid)

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid is a nitro-substituted thiophene derivative featuring an α,β-unsaturated carboxylic acid moiety. This compound is of interest in synthetic organic chemistry due to its conjugated system, which enhances reactivity in Michael additions and cycloaddition reactions. The electron-withdrawing nitro group at the 5-position of the thiophene ring further increases electrophilicity, making it a versatile intermediate for constructing heterocyclic frameworks. Its structural features also suggest potential applications in materials science, particularly in designing conjugated polymers or small-molecule semiconductors. The compound's well-defined reactivity profile and stability under standard conditions facilitate its use in multistep synthetic routes. Careful handling is advised due to the nitro group's potential energetic properties.
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid structure
50868-70-7 structure
Product name:(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid
CAS No:50868-70-7
MF:C7H5NO4S
Molecular Weight:199.1839
MDL:MFCD00116170
CID:873975
PubChem ID:5383657

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid 化学的及び物理的性質

名前と識別子

    • (Z)-3-(5-nitro-2-thienyl)prop-2-enoic acid
    • LogP
    • (E)-3-(2-nitrothiophen-5-yl)propenoic acid
    • (E)-3-(5-NITROTHIEN-2-YL)ACRYLIC ACID
    • (E)-3-(5-Nitrothiophen-2-yl)acrylic acid
    • 3-(5-nitro-2-thienyl)acrylic acid
    • (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid
    • MDL: MFCD00116170
    • インチ: InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+
    • InChIKey: IIJCRPJUZLOCIE-DUXPYHPUSA-N
    • SMILES: C1=C(/C=C/C(=O)O)SC(=C1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 198.99395
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3

じっけんとくせい

  • PSA: 80.44

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid Security Information

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1718355-0.5g
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
50868-70-7 95.0%
0.5g
$52.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WV345-1g
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid
50868-70-7 97%
1g
883.0CNY 2021-07-14
TRC
E558675-10mg
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid
50868-70-7
10mg
$ 50.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38485-5g
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid
50868-70-7 97%
5g
¥2365.0 2024-07-16
eNovation Chemicals LLC
Y1227542-25g
(E)-3-(5-Nitrothiophen-2-yl)acrylic acid
50868-70-7 95%
25g
$1200 2024-06-03
Enamine
EN300-1718355-1.0g
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
50868-70-7 95.0%
1.0g
$67.0 2025-03-21
Chemenu
CM414555-1g
3-(5-NITRO-2-THIENYL)ACRYLIC ACID
50868-70-7 95%+
1g
$108 2024-07-16
Enamine
EN300-1718355-2.5g
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
50868-70-7 95.0%
2.5g
$148.0 2025-03-21
Enamine
EN300-1718355-10.0g
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
50868-70-7 95.0%
10.0g
$506.0 2025-03-21
Enamine
EN300-1718355-10g
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
50868-70-7 95%
10g
$1845.0 2023-09-20

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid 関連文献

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acidに関する追加情報

Chemical Compound CAS No. 50868-70-7: (2E)-3-(5-Nitrothiophen-2-yl)prop-2-enoic Acid

The compound (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid, identified by the CAS number 50868-70-7, is a chemically synthesized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of enoic acids, which are known for their versatile chemical properties and reactivity. The structure of this compound includes a thiophene ring substituted with a nitro group at the 5-position and an α,β-unsaturated carboxylic acid moiety, which contributes to its unique chemical behavior.

Recent studies have highlighted the importance of (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid in the field of material science, particularly in the development of advanced materials for electronic applications. The thiophene ring, being an aromatic heterocycle, plays a crucial role in enhancing the electronic properties of the compound. The nitro group at the 5-position further modulates the electronic characteristics, making it suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that this compound exhibits excellent charge transport properties, which are essential for high-performance electronic devices.

In addition to its electronic applications, (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid has shown promise in the field of medicinal chemistry. The compound's ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies. For instance, investigations into its interaction with metalloenzymes such as matrix metalloproteinases (MMPs) have revealed potential therapeutic applications in treating conditions like cancer and arthritis. The enoic acid moiety is particularly significant in these interactions, as it can coordinate with metal ions present in the active sites of these enzymes.

The synthesis of (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of a 5-nitrothiophene derivative with an appropriate enoic acid precursor under catalytic conditions. This method ensures high yields and purity, making it suitable for large-scale production. Recent advancements in catalytic systems have further optimized this synthesis pathway, reducing reaction times and improving overall efficiency.

From an environmental standpoint, (2E)-3-(5-nitrothiophen-2-yl)prop-2-enioic acid has been evaluated for its biodegradability and eco-friendly properties. Studies indicate that under specific environmental conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. This characteristic is particularly important for its application in industries where environmental impact is a critical consideration.

In conclusion, (2E)-3-(5-nitrothiophen - 1449

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